molecular formula C15H21NO4S B2533663 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid CAS No. 793678-96-3

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid

Cat. No.: B2533663
CAS No.: 793678-96-3
M. Wt: 311.4
InChI Key: XSYFXXZHIBXOBW-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a phenylpropanoic acid moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment to Phenylpropanoic Acid: The sulfonylated azepane is then attached to a phenylpropanoic acid derivative through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the azepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
  • 3-[4-(Morpholine-1-sulfonyl)phenyl]propanoic acid
  • 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]propanoic acid

Comparison

Compared to similar compounds, 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The larger ring size of azepane compared to piperidine or morpholine may result in different steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFXXZHIBXOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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